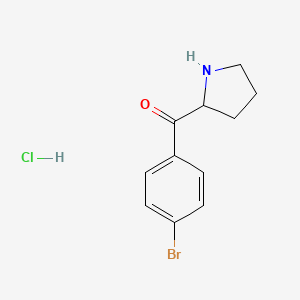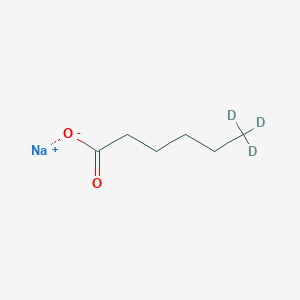
Sodium Hexanoate-6,6,6-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Hexanoate-6,6,6-d3 is a deuterium-labeled compound with the molecular formula C6H8D3NaO2 and a molecular weight of 141.16. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a sodium salt of hexanoic acid, where three hydrogen atoms are replaced by deuterium atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Hexanoate-6,6,6-d3 typically involves the deuteration of hexanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of deuterium oxide (D2O) as a solvent and a deuterium source. The process can be summarized as follows:
Deuteration of Hexanoic Acid: Hexanoic acid is reacted with deuterium oxide under reflux conditions to replace hydrogen atoms with deuterium.
Neutralization: The deuterated hexanoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Sodium Hexanoate-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives.
Reduction: Reduction reactions can convert it back to hexanoic acid.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanoic acid.
Substitution: Metal hexanoates.
科学的研究の応用
Sodium Hexanoate-6,6,6-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders.
Industry: Used in environmental studies to detect pollutants and in quality control of industrial processes.
作用機序
The mechanism of action of Sodium Hexanoate-6,6,6-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways.
類似化合物との比較
Similar Compounds
Sodium Hexanoate: The non-deuterated form of the compound.
Sodium Butanoate-4,4,4-d3: Another deuterium-labeled fatty acid salt.
Sodium Octanoate-8,8,8-d3: A longer-chain deuterium-labeled fatty acid salt.
Uniqueness
Sodium Hexanoate-6,6,6-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of three deuterium atoms enhances the sensitivity and resolution of analytical techniques, making it a valuable tool in scientific research.
特性
分子式 |
C6H11NaO2 |
|---|---|
分子量 |
141.16 g/mol |
IUPAC名 |
sodium;6,6,6-trideuteriohexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3; |
InChIキー |
UDWXLZLRRVQONG-NIIDSAIPSA-M |
異性体SMILES |
[2H]C([2H])([2H])CCCCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


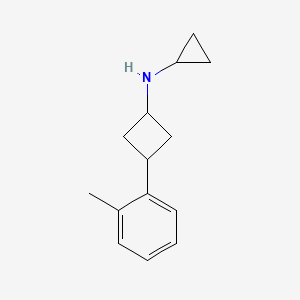
![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
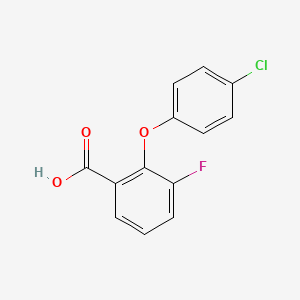
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
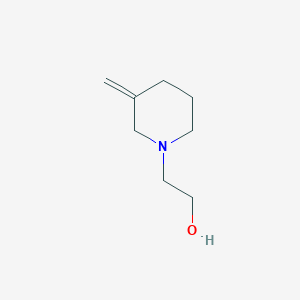
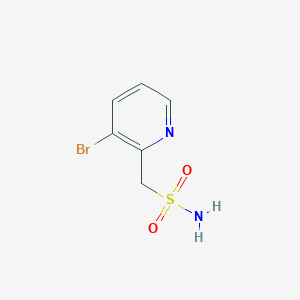
![1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate](/img/structure/B12315770.png)
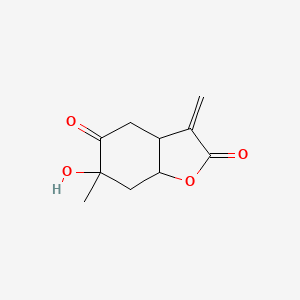
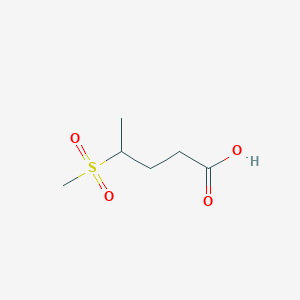
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
